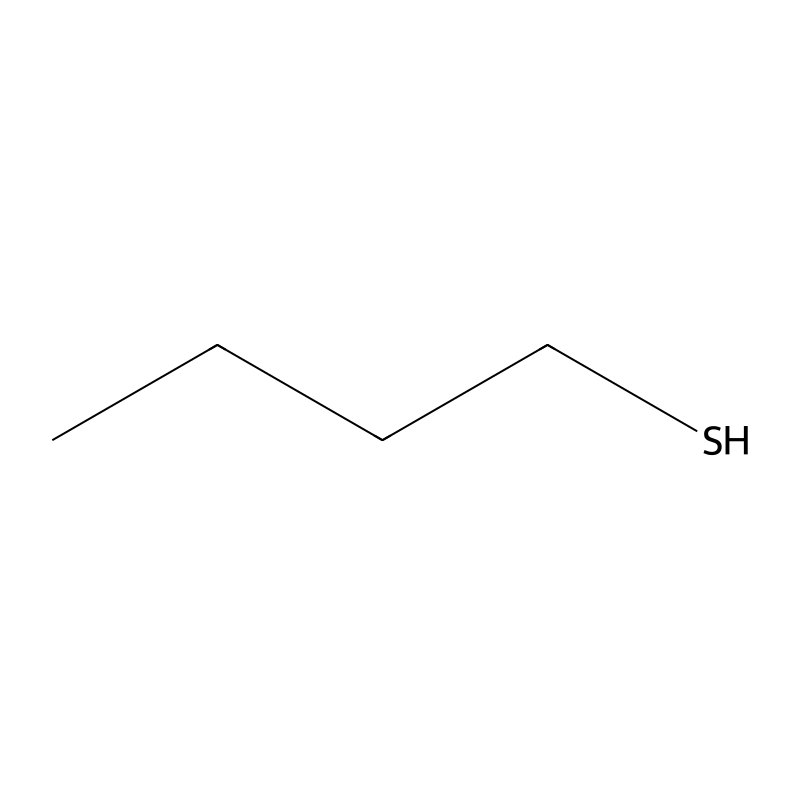

1-Butanethiol

CH3(CH2)3SH

C4H10S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3(CH2)3SH

C4H10S

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.01 M

0.597 mg/mL at 20 °C

Slightly soluble in chloroform

Very soluble in alcohol, ether, liquid hydrogen sulfide

In water, 595 mg/L at 25 °C

Solubility in water, g/100ml: 0.06

0.6 g in 100 ml water; slightly soluble in oils

1 ml in 1 ml 95% alcohol (in ethanol)

slightly soluble in water; soluble in n-hexane

0.06%

Synonyms

Canonical SMILES

Amperometric Gas Sensors

Amperometric gas sensors are devices that measure the concentration of a gas in the environment by measuring the current generated through an electrochemical reaction. 1-Butanethiol serves as a model gaseous analyte for these sensors due to its several advantages:

- High volatility: 1-Butanethiol readily evaporates at room temperature, making it easy to introduce into the sensor environment for testing. Source: Sigma-Aldrich, "1-Butanethiol 99 109-79-5":

- Fast response: The sensor responds quickly to changes in 1-Butanethiol concentration, allowing for real-time monitoring of gas levels. Source: SCBT, "1-Butanethiol | CAS 109-79-5":

- Electrochemical activity: The thiol group (S-H) in 1-Butanethiol readily participates in the electrochemical reaction at the sensor's electrode, generating a measurable current.

Researchers use 1-Butanethiol to test and optimize the performance of amperometric gas sensors. By studying the sensor's response to different concentrations of 1-Butanethiol, scientists can evaluate factors such as:

- Sensitivity: The ability of the sensor to detect small changes in gas concentration.

- Selectivity: The ability of the sensor to distinguish 1-Butanethiol from other gases present in the environment.

- Response time: The time it takes for the sensor to reach a stable current upon exposure to the gas.

By understanding these parameters, researchers can develop and improve amperometric gas sensors for various applications, including:

- Air quality monitoring: Detecting harmful or odorous compounds in the atmosphere.

- Leak detection: Identifying leaks of specific gases in industrial settings.

- Medical diagnostics: Monitoring specific breath components for potential health indicators.

1-Butanethiol is a volatile, clear to yellowish liquid with an intense, unpleasant odor often described as “skunk-like” []. While structurally similar to some components of skunk spray, it's not actually present in the spray itself []. It belongs to the thiol class of organic compounds, characterized by a sulfur-hydrogen bond (SH) replacing the hydroxyl group (OH) found in alcohols [].

1-Butanethiol plays a role in scientific research as a model compound for sensor development due to its strong odor and volatile nature [].

Molecular Structure Analysis

1-Butanethiol has a linear carbon chain (four carbons) with a terminal thiol group (SH) at one end. The molecular formula is C₄H₁₀S, and its structure can be represented as CH₃(CH₂)₃SH [, ].

Here are some key features of its structure:

- Hydrophobic Chain: The carbon chain (CH₃(CH₂)₃) is hydrophobic, meaning it repels water. This characteristic contributes to its limited solubility in water [].

- Thiol Group: The terminal SH group is responsible for the foul odor and makes 1-butanethiol a reducing agent [].

Chemical Reactions Analysis

Synthesis

1-Butanethiol can be synthesized through the free-radical catalyzed addition of hydrogen sulfide (H₂S) to 1-butene (C₄H₈) using ultraviolet light as a catalyst []. The balanced chemical equation for this reaction is:

C₄H₈ + H₂S → C₄H₉SH

Decomposition

At high temperatures, 1-butanethiol can decompose into various products, including butane, hydrogen sulfide, and sulfur []. The exact decomposition pathway depends on temperature and reaction conditions.

Other Reactions

1-Butanethiol can participate in various other reactions due to the reactive SH group. These include:

- Oxidation: Reacting with oxidizing agents to form disulfides (compounds with S-S bonds) [].

- Addition reactions: Reacting with unsaturated compounds containing double bonds [].

The specific reactions will depend on the reaction conditions and other involved compounds.

Physical And Chemical Properties Analysis

- Molecular Formula: C₄H₁₀S [, ]

- Molecular Weight: 90.19 g/mol []

- Melting Point: -116 °C [, ]

- Boiling Point: 97-99 °C [, ]

- Density: 0.84 g/cm³ (at 20 °C) []

- Solubility: Slightly soluble in water (0.597 g/L) []

- Flash Point: 12 °C []

- Vapor Pressure: 61 hPa (at 25 °C) []

Mechanism of Action (Not Applicable)

1-Butanethiol doesn't have a known biological role. Its primary use in scientific research is as a model compound due to its odor and volatility.

1-Butanethiol is a hazardous compound with several safety concerns:

- Oxidation: 1-Butanethiol can be oxidized to form disulfides or sulfoxides. For example, it can react with oxidizing agents like hydrogen peroxide to yield butyl sulfoxide or butyl disulfide.

- Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of the sulfur atom, which can displace halides in alkyl halides.

- Addition Reactions: The compound can also react with electrophiles, such as carbonyl compounds, leading to thioethers or thioesters .

1-Butanethiol exhibits notable biological activity. It has been studied for its effects on various biological systems:

- Toxicity: The compound is highly toxic and can cause serious health effects upon exposure. Symptoms include respiratory distress, dizziness, and potential unconsciousness at high concentrations .

- Antimicrobial Properties: Some studies suggest that thiols may have antimicrobial properties, although specific research on 1-butanethiol's efficacy is limited .

The synthesis of 1-butanethiol generally involves the following methods:

- Hydrogen Sulfide Addition: A common industrial method involves the free radical addition of hydrogen sulfide to 1-butene under ultraviolet light, producing 1-butanethiol with high efficiency .

- Reduction of Butanesulfonic Acid: Another method includes the reduction of butanesulfonic acid using reducing agents like lithium aluminum hydride .

1-Butanethiol has several applications across different industries:

- Industrial Solvent: It is used as a solvent in various chemical processes due to its ability to dissolve many organic compounds.

- Intermediate in Synthesis: The compound serves as an intermediate in the production of agricultural chemicals, particularly cotton defoliants .

- Odorant: Its strong odor makes it useful in "stink bombs" and other novelty items designed to produce foul smells for entertainment purposes .

Research into the interactions of 1-butanethiol with other chemicals has revealed several interesting findings:

- Catalytic Behavior: Studies have shown that 1-butanethiol can influence the catalytic activity of metal nanoparticles, affecting reactions such as hydrogenation processes .

- Oxidation Kinetics: The kinetics of its oxidation by hexacyanoferrate (III) ions has been investigated, providing insights into its reactivity and potential applications in catalysis .

1-Butanethiol shares structural similarities with several other thiols. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Pentanethiol | C₅H₁₂S | Longer carbon chain; less volatile than 1-butanethiol |

| 2-Methyl-1-butanethiol | C₅H₁₂S | Branching increases stability and alters odor profile |

| tert-Butylthiol | C₄H₁₀S | Tertiary structure; different reactivity due to sterics |

While all these compounds belong to the thiol family, 1-butanethiol's distinctive odor and lower molecular weight contribute to its unique applications and biological effects compared to its analogs .

1-Butanethiol is predominantly synthesized through the free radical catalyzed addition of hydrogen sulfide to 1-butene, commercially performed under ultraviolet light irradiation. The reaction proceeds via a radical mechanism where hydrogen sulfide adds across the carbon-carbon double bond of 1-butene to form the thiol functional group.

Radical-Mediated Addition Mechanisms Initiated by Organoboranes

Organoboranes have emerged as remarkably efficient initiators for radical reactions involving thiols and alkenes. Research by Masuda et al. demonstrated that catalytic amounts of 9-borabicyclo[3.3.1]nonane (9-BBN) significantly enhance the radical addition of alkanethiols to alkenes under mild conditions. This discovery represents an important advancement in thiol synthesis and functionalization chemistry.

The mechanism involves the following key steps:

- Initiation by 9-BBN, which generates radical species

- Addition of the thiol radical to the alkene

- Hydrogen abstraction from another thiol molecule

- Chain propagation

In experiments investigating the reaction of butanethiol with hex-1-ene, the addition of just 0.5% 9-BBN achieved nearly quantitative yields of butyl hexyl sulfide within one hour at 0°C. This reaction proceeded even in the dark but was completely inhibited by radical trapping agents like galvinoxyl, confirming its radical nature.

| Initiator | Reaction Conditions | Yield of Butyl Hexyl Sulfide |

|---|---|---|

| No initiator | 24h, room temperature | 0.2% |

| 0.5% 9-BBN | 1h, 0°C | ~100% |

| 0.5% B-hexyl-9-BBN | 1h, room temperature | 98% |

Both 9-BBN (containing a boron-hydrogen bond) and B-hexyl-9-BBN (a trialkylborane) were found to effectively initiate radical addition reactions, suggesting wide applicability across various organoborane structures.

Recent advances have expanded this chemistry to include thiol-catalyzed radical decyanation of aliphatic nitriles with NaBH₄. The reaction involves borane radical anion addition to nitrile, forming an iminyl radical that undergoes carbon-carbon cleavage. This process enables carbon chain extension through a radical ethylation reaction when applied to acrylonitrile substrates.

Photocatalytic Oxidation Routes for Thiol Functionalization

Photocatalytic methods have revolutionized thiol oxidation reactions, offering environmentally benign approaches to disulfide formation under mild conditions. Several catalytic systems have demonstrated high efficiency in these transformations:

Metal-Based Photocatalysts

Copper(I) oxide (Cu₂O) nanocrystals with controlled morphologies (cubes, octahedra, and rhombic dodecahedra) have shown excellent photocatalytic activity for aerobic oxidation of thiols. In a representative procedure using Cu₂O rhombic dodecahedra:

- The catalyst (Cu₂O) and 4-methylbenzenethiol were combined in a quartz tube

- The system was evacuated and backfilled with oxygen three times

- TMEDA and acetonitrile were added, followed by blue LED irradiation (390 nm)

- Complete conversion was achieved in just 5 minutes

Mechanistic studies using scavengers revealed critical roles for photoexcited electrons, holes, superoxide anion radicals, and singlet oxygen in the oxidation process. Addition of 1,4-benzoquinone (a superoxide scavenger) reduced the yield to 46%, while NaN₃ (a singlet oxygen scavenger) produced similar results, indicating the importance of reactive oxygen species in the reaction pathway.

Iron phthalocyanine immobilized on graphene oxide represents another effective heterogeneous photocatalyst for thiol oxidation under visible light irradiation. This catalyst system offers several advantages:

- Operates under alkali-free conditions

- Uses molecular oxygen as the oxidant

- Can be easily recovered and reused for multiple cycles

- Shows no catalyst leaching during reactions

Organic Photocatalysts

Tellurorhodamine chromophores function as self-sensitized photocatalysts for aerobic thiol oxidation. The proposed mechanism involves:

- Formation of tellurorhodamine telluroxide from reaction with singlet oxygen and water

- Generation of hydrogen peroxide as a byproduct

- Oxidation of thiols by the telluroxide intermediate

- Regeneration of the tellurorhodamine catalyst

DFT calculations suggest a concerted mechanism where two thiols add to the telluroxide with loss of H₂O, forming a trigonal-bipyramidal Te(IV) intermediate that releases disulfide while regenerating the catalyst.

Microbial Degradation Pathways in Aerobic/Anaerobic Environments

Microbial systems play an important role in the environmental fate of thiols and other sulfur compounds. Research has identified organisms capable of metabolizing alkyl sulfides under both aerobic and anaerobic conditions.

The metabolic pathways for thiols like 1-butanethiol typically include oxidation to unstable sulfenic acids (RSOH), which may be further oxidized to more stable compounds. These transformations are enzymatically catalyzed by specialized microorganisms that have evolved to utilize sulfur compounds as energy sources.

In aerobic environments, the degradation generally proceeds through:

- Initial oxidation of the thiol group

- Subsequent oxidation steps leading to sulfates

- Complete mineralization under favorable conditions

Under anaerobic conditions, alternative pathways may include:

- Reduction processes

- Formation of volatile sulfur compounds

- Incorporation into microbial biomass

The efficiency of these degradation processes depends on environmental factors such as pH, temperature, and the presence of other nutrients.

The atmospheric degradation of 1-butanethiol through hydroxyl radical-initiated reactions represents a critical pathway for understanding the environmental fate of this organosulfur compound. Experimental investigations have demonstrated that thiols exhibit significantly enhanced reactivity compared to their corresponding alcohol analogs when exposed to hydroxyl radicals in gas-phase reactions [2]. The kinetic behavior of 1-butanethiol with hydroxyl radicals follows well-established patterns observed for linear alkanethiols, where the reaction proceeds primarily through hydrogen abstraction mechanisms [5].

Temperature-dependent kinetic studies reveal that the reaction of hydroxyl radicals with linear thiols, including 1-butanethiol, exhibits negative temperature dependence, consistent with the formation of pre-reactive molecular complexes [5]. The rate constants for these reactions demonstrate Arrhenius behavior with negative activation energies, indicating that the process becomes more efficient at lower temperatures due to enhanced complex stabilization [5]. Theoretical calculations using density functional theory methods have confirmed that the reaction pathways involve the formation of van der Waals complexes between the hydroxyl radical and the thiol molecule prior to hydrogen abstraction [5].

The mechanistic pathway for 1-butanethiol degradation initiated by hydroxyl radicals proceeds through multiple competing channels. The primary reaction involves hydrogen abstraction from the sulfur-hydrogen bond, which represents the most energetically favorable pathway [2] [4]. Secondary pathways include hydrogen abstraction from carbon-hydrogen bonds along the butyl chain, though these occur with significantly lower probability [18]. The product distribution analysis indicates that sulfur dioxide formation represents the dominant oxidation pathway, with yields typically exceeding 80 percent for related butanethiol isomers under atmospheric conditions [2].

Computational studies employing complete basis set methods have elucidated the detailed energetics of the hydroxyl radical attack on 1-butanethiol [5]. The transition state structures reveal that the hydroxyl radical approaches the sulfur-hydrogen bond with a characteristic geometry that minimizes steric hindrance while maximizing orbital overlap [5]. The reaction proceeds through a concerted mechanism where bond breaking and formation occur simultaneously, leading to the generation of water and a thiyl radical intermediate [5].

Table 1: Kinetic Parameters for Hydroxyl Radical Reactions with Linear Thiols

| Thiol Compound | Rate Constant (298K) | Temperature Range | Activation Energy | Reference |

|---|---|---|---|---|

| Methanethiol | 3.04 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 254-430 K | -689.49 cal mol⁻¹ | [5] |

| Ethanethiol | 4.21 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 252-425 K | -786.85 cal mol⁻¹ | [5] |

| n-Propanethiol | 4.56 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 257-419 K | -971.64 cal mol⁻¹ | [5] |

| 2-Butanethiol | 2.58 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 298 K | Not reported | [2] |

The atmospheric lifetime of 1-butanethiol with respect to hydroxyl radical oxidation can be estimated from the reaction kinetics, providing insights into its environmental persistence [7]. Under typical atmospheric conditions with hydroxyl radical concentrations of approximately 10⁶ molecules per cubic centimeter, the calculated lifetime ranges from several hours to days depending on seasonal and geographical variations [7].

Chlorine Atom-Mediated Oxidation Reaction Networks

Chlorine atom-mediated oxidation of 1-butanethiol represents an important atmospheric degradation pathway, particularly in marine and coastal environments where chlorine atom concentrations can reach significant levels [10]. The reaction kinetics of chlorine atoms with linear thiols demonstrate substantially higher rate constants compared to hydroxyl radical reactions, typically exceeding values by an order of magnitude [9] [2].

Experimental determinations of the rate constant for 1-butanethiol reaction with chlorine atoms have been conducted using laser photolysis-resonance fluorescence techniques across temperature ranges spanning 268 to 379 Kelvin [9]. These measurements reveal Arrhenius expressions that characterize the temperature dependence of the reaction kinetics [9]. For 1-butanethiol specifically, the derived rate expression follows the form k = (1.01 ± 0.16) × 10⁻¹⁰ exp[(146 ± 23)/T] cubic centimeters per molecule per second [9].

The reaction mechanism for chlorine atom attack on 1-butanethiol proceeds through multiple competitive pathways, with hydrogen abstraction from the sulfur-hydrogen bond representing the predominant channel [2] [9]. Theoretical investigations using ab initio Möller-Plesset second-order perturbation treatment calculations have identified the transition state geometries and molecular complexes that appear along different reaction pathways [9]. These computational studies reveal that the chlorine atom approach to the sulfur-hydrogen bond involves minimal activation barriers due to the favorable energetics of the hydrogen abstraction process [9].

Product distribution studies for chlorine atom reactions with butanethiol isomers demonstrate the formation of sulfur dioxide and carbonyl compounds as major products [2]. For 2-butanethiol, which serves as a structural analog to 1-butanethiol, the product yields show sulfur dioxide formation at 59 percent and 2-butanone formation at 39 percent [2]. These product distributions provide mechanistic insights into the reaction pathways and confirm that sulfur-hydrogen bond abstraction dominates the overall reaction network [2].

Table 2: Chlorine Atom Reaction Parameters for Linear Thiols

| Thiol Compound | Rate Constant (298K) | Pre-exponential Factor | Activation Energy | Reference |

|---|---|---|---|---|

| 1-Propanethiol | 3.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | 3.97 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | -410 K | [9] |

| 1-Butanethiol | 1.01 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 1.01 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | -146 K | [9] |

| 1-Pentanethiol | 1.28 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | 1.28 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | -129 K | [9] |

| 2-Butanethiol | 2.49 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ | Not reported | Not reported | [2] |

The atmospheric implications of chlorine atom-mediated oxidation become particularly significant in coastal regions where sea salt aerosol processing generates reactive chlorine species [10]. The global mean tropospheric concentration of chlorine atoms contributes measurably to the oxidation of organic sulfur compounds, with chlorine chemistry accounting for substantial fractions of thiol degradation in marine boundary layer environments [10].

Mechanistic analysis of the chlorine atom reaction network reveals that the initial hydrogen abstraction step generates thiyl radicals that subsequently undergo rapid oxidation to form sulfur dioxide [2]. The competing pathways include carbon-hydrogen abstraction from the alkyl chain, leading to the formation of carbonyl products through beta-scission and oxidation processes [18]. The branching ratios between these pathways depend on the specific molecular structure and the accessibility of different hydrogen atoms to chlorine atom attack [9].

Hydrogen Abstraction Mechanisms in Thiol-Ene Polymerization

The hydrogen abstraction mechanisms involving 1-butanethiol in thiol-ene polymerization systems represent fundamental step-growth processes that govern the kinetics and efficiency of these reactions [12] [27]. The mechanistic pathway involves the alternating sequence of thiyl radical addition to vinyl groups followed by hydrogen abstraction from thiol molecules, creating a chain transfer process that regenerates reactive thiyl radicals [12] [28].

In thiol-ene polymerization systems, the hydrogen abstraction step from 1-butanethiol by carbon-centered radicals proceeds with exceptionally high rate constants, typically ranging from 0.8 × 10⁸ to 1.5 × 10⁸ reciprocal molar seconds at 25 degrees Celsius [30]. These rapid kinetics ensure efficient chain transfer and contribute to the characteristic step-growth mechanism that distinguishes thiol-ene polymerizations from conventional chain-growth processes [12] [27].

The hydrogen abstraction mechanism in thiol-ene systems follows a well-defined kinetic sequence where thiyl radicals add to vinyl functionalities to generate carbon-centered radicals [12] [28]. These carbon-centered intermediates subsequently abstract hydrogen atoms from available thiol molecules, including 1-butanethiol, thereby regenerating thiyl radicals and propagating the polymerization process [12]. The efficiency of this hydrogen abstraction step directly influences the overall polymerization rate and the molecular weight development of the resulting polymer networks [27].

Kinetic modeling studies of thiol-ene polymerization mechanisms demonstrate that the hydrogen abstraction rate constants for primary thiols like 1-butanethiol exhibit specific dependencies on molecular structure and reaction conditions [31] [33]. Primary thiols generally show faster hydrogen abstraction kinetics compared to secondary thiols when the chain transfer step becomes rate-limiting [33]. This enhanced reactivity stems from the lower steric hindrance around the sulfur-hydrogen bond and the favorable energetics of hydrogen abstraction from primary thiol functionalities [33].

Table 3: Hydrogen Abstraction Kinetic Parameters in Thiol-Ene Systems

| Thiol Type | Hydrogen Abstraction Rate | Chain Transfer Efficiency | Polymerization Rate | Reference |

|---|---|---|---|---|

| Primary Thiols | High | Excellent | Fast | [33] |

| Secondary Thiols | Moderate | Good | Variable | [33] |

| Tertiary Thiols | Low | Poor | Slow | [33] |

| 1-Butanethiol | 1.0-1.5 × 10⁸ M⁻¹s⁻¹ | Very High | Rapid | [30] |

The thermodynamic driving force for hydrogen abstraction from 1-butanethiol in thiol-ene systems derives from the relatively weak sulfur-hydrogen bond compared to carbon-hydrogen bonds [16]. The bond dissociation energy of the sulfur-hydrogen bond in thiols typically measures approximately 87 kilocalories per mole, making hydrogen abstraction thermodynamically favorable when carbon-centered radicals are present [16].

Mechanistic investigations using real-time infrared spectroscopy have revealed that the hydrogen abstraction step in thiol-ene polymerization involving 1-butanethiol proceeds without significant oxygen inhibition [12] [13]. This resistance to oxygen inhibition distinguishes thiol-ene systems from conventional radical polymerizations, as peroxy radicals formed through oxygen addition can still abstract hydrogen from thiol functionalities [12]. The continued hydrogen abstraction maintains the radical chain process even in the presence of atmospheric oxygen [12].

The influence of molecular structure on hydrogen abstraction mechanisms becomes evident when comparing 1-butanethiol with other thiol compounds in polymerization systems [33]. The linear alkyl chain of 1-butanethiol provides minimal steric hindrance to approaching carbon-centered radicals, facilitating efficient hydrogen abstraction [33]. This structural advantage contributes to the high reactivity and polymerization efficiency observed in thiol-ene systems incorporating 1-butanethiol as a chain transfer agent [27].

Physical Description

Liquid

COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.

colourless to pale yellow liquid with garlic or skunk-like odour

pale yellow liquid

Colorless liquid with a strong, garlic-, cabbage-, or skunk-like odor.

Color/Form

Mobile liquid

XLogP3

Boiling Point

98.5 °C

97.2 - 101.7 °C

98 °C

209°F

Flash Point

35 °F (2 °C) (Closed cup)

2 °C c.c.

55°F

35°F

Vapor Density

Relative vapor density (air = 1): 3.1

Density

d254 0.84

0.83679 at 25 °C/4 °C

Relative density (water = 1): 0.83

0.842-0.847

1.050-1.055

0.83

LogP

2.28

log Kow = 2.28

Odor

Heavy skunk odor

Strong, garlic-, cabbage-, or skunk like odor.

Melting Point

-115.7 °C

Fp -119 °

-115.9 °C

-119°C

-116 °C

176.2°F

-176°F

UNII

Related CAS

36169-16-1 (tin(+2) salt)

4779-86-6 (hydrochloride salt)

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (98.65%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (99.2%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (98.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

45.52 mmHg

45.5 mm Hg at 25 °C

Vapor pressure, kPa at 20 °C: 4.0

35 mmHg

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Formed by the action of yeast on a product obtained when hydrogen sulfide is made to react with butyraldehyde in alcoholic ammonia; ... by passing vapors of butanol and hydrogen sulfide over thorium oxide catalyst; ... together with dibutyl sulfide in distilling an aqueous solution of sodium butyl sulfate and sodium sulfide; ... by slightly warming dithiocarbamic butyl ester with aqueous potassium hydroxide.

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing

1-Butanethiol: ACTIVE

Once cited to occur in "skunk" fluid.

Synthetic flavoring substance and adjuvants: n-butyl-mercaptan

1-Butyl mercaptan is a formulation impurity in the defoliants DEF (s,s,s-tributyl phosphorotrithioate) and Folex /former/ (merphos, s,s,s-tributyl phosphorotrithioite), two major defoliants used in the US as cotton harvest aides.

Thiols can be prepared by a variety of methods. The most-utilized of these synthetic methods for tertiary and secondary thiols is acid-catalyzed synthesis; for normal and secondary thiols, the most-utilized methods are free-radical-initiated, alcohol substitution, or halide substitution; for mercaptoalcohols, the most-utilized method is oxirane addition; and for mercaptoacids and mercaptonitriles, the most-utilized methods are Michael-type additions. /Thiols/

Analytic Laboratory Methods

Automated chromatographs equipped with flame photometric detectors were developed for qualitative and quantitative analysis of low- and high-molecular weight sulfur compounds in Kraft mill effluents. Compounds analyzed were butyl mercaptan, dimethyl disulfide, and dibutyl sulfide.

Butyl mercaptan was determined in air containing dihydrogen sulfide, hydrogen chloride; carbon dioxide, sulfur dioxide, and sulfur trioxide by method involving formation of acid-soluble silver mercaptide with subsequent addition of ammonium hydroxide. Turbidity of the ammoniacal solution was compared with that of silver chloride at 364 nm. Sensitivity of method is 5 gamma/8 mL.

Sulfur-specific detection of 1-butyl mercaptan in air by photoionization in a multiple detector GC system.

For more Analytic Laboratory Methods (Complete) data for 1-BUTYL MERCAPTAN (7 total), please visit the HSDB record page.

Storage Conditions

... Acids should not be stored in close proximity to /butyl mercaptan/.

Interactions

Dates

Intermixed adatom and surface-bound adsorbates in regular self-assembled monolayers of racemic 2-butanethiol on Au(111)

Runhai Ouyang, Jiawei Yan, Palle S Jensen, Erhad Ascic, Shiyu Gan, David Tanner, Bingwei Mao, Li Niu, Jingdong Zhang, Chunguang Tang, Noel S Hush, Jeffrey R Reimers, Jens UlstrupPMID: 25648513 DOI: 10.1002/cphc.201402904

Abstract

In situ scanning tunneling microscopy combined with density functional theory molecular dynamics simulations reveal a complex structure for the self-assembled monolayer (SAM) of racemic 2-butanethiol on Au(111) in aqueous solution. Six adsorbate molecules occupy a (10×√3)R30° cell organized as two RSAuSR adatom-bound motifs plus two RS species bound directly to face-centered-cubic and hexagonally close-packed sites. This is the first time that these competing head-group arrangements have been observed in the same ordered SAM. Such unusual packing is favored as it facilitates SAMs with anomalously high coverage (30%), much larger than that for enantiomerically resolved 2-butanethiol or secondary-branched butanethiol (25%) and near that for linear-chain 1-butanethiol (33%).Surface-functionalized nanoparticle permeation triggers lipid displacement and water and ion leakage

Priyanka A Oroskar, Cynthia J Jameson, Sohail MuradPMID: 25549137 DOI: 10.1021/la503934c

Abstract

Functionalized nanoparticles (NPs) are considered suitable carriers for targeted drug delivery systems. However, the ion and water leakage induced by permeation of these nanoparticles is a challenge in these drug delivery methods because of cytotoxic effects of some ions. In this study, we have carried out a series of coarse-grained molecular dynamics simulations to investigate the effect of length of ligands on permeation of a nanoparticle across a protein-free phospholipid bilayer membrane. Water and ion penetration as well as incidence of lipid flip-flop events and loss of lipid molecules from the membrane are explored in this study while varying the nanoparticle size, length of ligand, ion concentration gradient, pressure differential across the membrane, and nanoparticle permeation velocity. Some results from our studies include (1) the number of water molecules in the interior of the membrane during ligand-coated nanoparticle permeation increases with nanoparticle size, ligand length, pressure differential, and permeation velocity but is not sensitive to the ion concentration gradient; (2) some lipid molecules leave the membrane by being entangled with ligands of the NP instead of completing the flip-flop that permits them to rejoin the membrane, thereby leading to fewer flip-flop events; and (3) the formation of water columns or water "fingers" provides a mechanism of ion transport across lipid bilayer membranes, but such ion penetration events are less likely for sodium ions than chloride ions and less likely for nanoparticles with longer-ligands.Controlling the stereochemistry and regularity of butanethiol self-assembled monolayers on au(111)

Jiawei Yan, Runhai Ouyang, Palle S Jensen, Erhad Ascic, David Tanner, Bingwei Mao, Jingdong Zhang, Chunguang Tang, Noel S Hush, Jens Ulstrup, Jeffrey R ReimersPMID: 25407476 DOI: 10.1021/ja508100c

Abstract

The rich stereochemistry of the self-assembled monolayers (SAMs) of four butanethiols on Au(111) is described, the SAMs containing up to 12 individual C, S, or Au chiral centers per surface unit cell. This is facilitated by synthesis of enantiomerically pure 2-butanethiol (the smallest unsubstituted chiral alkanethiol), followed by in situ scanning tunneling microscopy (STM) imaging combined with density functional theory molecular dynamics STM image simulations. Even though butanethiol SAMs manifest strong headgroup interactions, steric interactions are shown to dominate SAM structure and chirality. Indeed, steric interactions are shown to dictate the nature of the headgroup itself, whether it takes on the adatom-bound motif RS(•)Au(0)S(•)R or involves direct binding of RS(•) to face-centered-cubic or hexagonal-close-packed sites. Binding as RS(•) produces large, organizationally chiral domains even when R is achiral, while adatom binding leads to rectangular plane groups that suppress long-range expression of chirality. Binding as RS(•) also inhibits the pitting intrinsically associated with adatom binding, desirably producing more regularly structured SAMs.Electrostatic interaction between an enzyme and electrodes in the electric double layer examined in a view of direct electron transfer-type bioelectrocatalysis

Yu Sugimoto, Yuki Kitazumi, Seiya Tsujimura, Osamu Shirai, Masahiro Yamamoto, Kenji KanoPMID: 25078712 DOI: 10.1016/j.bios.2014.07.025

Abstract

Effects of the electrode poential on the activity of an adsorbed enzyme has been examined by using copper efflux oxidase (CueO) as a model enzyme and by monitoring direct electron transfer (DET)-type bioelectrocatalysis of oxygen reduction. CueO adsorbed on bare Au electrodes at around the point of zero charge (E(pzc)) shows the highest DET activity, and the activity decreases as the adsorption potential (E(ad); at which the enzyme adsorbs) is far from E(pzc). We propose a model to explain the phenomena in which the electrostatic interaction between the enzyme and electrodes in the electric double layer affects the orientation and the stability of the adsorbed enzyme. The self-assembled monolayer of butanethiol on Au electrodes decreases the electric field in the outside of the inner Helmholtz plane and drastically diminishes the E(ad) dependence of the DET activity of CueO. When CueO is adsorbed on bare Au electrodes under open circuit potential and then is held at hold potentials (E(ho)) more positive than E(pzc), the DET activity of the CueO rapidly decreases with the hold time. The strong electric field with positive surface charge density on the metallic electrode (σ(M)) leads to fatal denaturation of the adsorbed CueO. Such denaturation effect is not so serious at E(ho)<Development of a quantitative approach using surface-enhanced Raman chemical imaging: first step for the determination of an impurity in a pharmaceutical model

C De Bleye, P-Y Sacré, E Dumont, L Netchacovitch, P-F Chavez, G Piel, P Lebrun, Ph Hubert, E ZiemonsPMID: 24356238 DOI: 10.1016/j.jpba.2013.11.026

Abstract

This publication reports, for the first time, the development of a quantitative approach using surface-enhanced Raman chemical imaging (SER-CI). A pharmaceutical model presented as tablets based on paracetamol, which is the most sold drug around the world, was used to develop this approach. 4-Aminophenol is the main impurity of paracetamol and is actively researched in pharmaceutical formulations because of its toxicity. As its concentration is generally very low (<0.1%, w/w), conventional Raman chemical imaging cannot be used. In this context, a SER-CI method was developed to quantify 4-aminophenol assessing a limit of quantification below its limit of specification of 1000 ppm. Citrate-reduced silver nanoparticles were used as SERS substrate and these nanoparticles were functionalized using 1-butanethiol. Different ways to cover the tablets surface by butanethiol-functionalized silver nanoparticles were tested and a homogeneity study of the silver nanoparticles covering was realized. This homogeneity study was performed in order to choose the best way to cover the surface of tablets by silver colloid. Afterwards, the optimization of the SER-CI approach was necessary and different spectral intensity normalizations were tested. Finally, a quantitative approach using SER-CI was developed enabling to quantify 4-aminophenol from 0.025% to 0.2% in paracetamol tablets. This quantitative approach was tested on two different series of tablets using different batches of silver nanoparticles.Determination of Lewisites and their hydrolysis products in aqueous and multiphase samples by in-sorbent tube butyl thiolation followed by thermal desorption-gas chromatography-full scan mass spectrometry

Oliver Terzic, Sandra Bartenbach, Pim de VoogtPMID: 23866125 DOI: 10.1016/j.chroma.2013.06.068

Abstract

A rapid, sensitive and robust method for determining the chemical warfare agents Lewisites and their hydrolysis products in aqueous and multiphase sample matrices has been developed as an extension of the previous work (Terzic, 2010 [32]). In the new method, the acidification of the sample and use of 1-butanethiol derivatisation instead of trimethylsilylation significantly improved both, qualitative and quantitative aspects of targeted analysis of Lewisite species. The limit of detection was ≤100ng/ml in full scan MS, with sample volume of 10μl only. The whole sample preparation procedure took 9min, while the gas chromatography (GC)-mass spectrometry (MS) analysis cycle was under 22min. The method deals efficiently with the multiphase sample matrices offering a fast and simple alternative to the conventional approach of liquid-liquid extraction combined with derivatisation. Multiphase sample matrices can be encountered or formed when preparing environmental, industrial, waste or decontamination waste samples for a GC-MS analysis. The applicability and robustness of the method were demonstrated by the successful analysis of 11 years old OPCW Official Proficiency Test sample and a triphase liquid sample. The same equipment set-up, tubes and derivatising agent have been used for collection, preparation and analysis of Lewisites in air samples (Terzic et al., 2012 [35]). The minimal logistic requirements, ease of operation, versatility and other features aforementioned, make this method an excellent choice for an environmental or forensic field laboratory.Stability of volatile sulfur compounds (VSCs) in sampling bags - impact of temperature

H Le, E C Sivret, G Parcsi, R M StuetzPMID: 24185074 DOI: 10.2166/wst.2013.445

Abstract

Volatile sulfur compounds (VSCs) are a major component of odorous emissions that can cause annoyance to local populations surrounding wastewater, waste management and agricultural practices. Odour collection and storage using sample bags can result in VSC losses due to sorption and leakage. Stability within 72 hour storage of VSC samples in three sampling bag materials (Tedlar, Mylar, Nalophan) was studied at three temperatures: 5, 20, and 30 °C. The VSC samples consisted of hydrogen sulfide (H2S), methanethiol (MeSH), ethanethiol (EtSH), dimethyl sulfide (DMS), tert-butanethiol (t-BuSH), ethylmethyl sulfide (EMS), 1-butanethiol (1-BuSH), dimethyl disulfide (DMDS), diethyl disulfide (DEDS), and dimethyl trisulfide (DMTS). The results for H2S showed that higher loss trend was clearly observed (46-50% at 24 hours) at 30 °C compared to the loss at 5 °C or 20 °C (of up to 27% at 24 hours) in all three bag materials. The same phenomenon was obtained for other thiols with the relative recoveries after a 24 hour period of 76-78% at 30 °C and 80-93% at 5 and 20 °C for MeSH; 77-80% at 30 °C and 79-95% at 5 and 20 °C for EtSH; 87-89% at 30 °C and 82-98% at 5 and 20 °C for t-BuSH; 61-73% at 30 °C and 76-98% at 5 and 20 °C for 1-BuSH. Results for other sulfides and disulfides (DMS, EMS, DMDS, DEDS) indicated stable relative recoveries with little dependency on temperature (83-103% after 24 hours). DMTS had clear loss trends (with relative recoveries of 74-87% in the three bag types after 24 hours) but showed minor differences in relative recoveries at 5, 20, and 30 °C.Assessment of thiol compounds from garlic by automated headspace derivatized in-needle-NTD-GC-MS and derivatized in-fiber-SPME-GC-MS

Jamie Marcus Warren, Don-Roger Parkinson, Janusz PawliszynPMID: 23259687 DOI: 10.1021/jf303508m

Abstract

This study investigates the analysis of thiol compounds using a needle trap device (HS-NTD) and solid-phase microextraction (HS-SPME) derivatized headspace techniques coupled to GC-MS. Thiol compounds and their outgassed products are particularly difficult to monitor in foodstuffs. It was found that with in-needle and in-fiber derivatization, using the derivatization agent N-phenylmaleimide, it was possible to enhance the selectivity toward thiol, which allowed the quantitation of butanethiol, ethanethiol, methanethiol, and propanethiol compounds found in fresh garlic. A side-hole NTD was prepared and packed in house and utilized mixed DVB and Carboxen polymer extraction phases made of 60-80 mesh particles. NTD sampling was accomplished in the exhaustive sampling mode, where breakthrough was negligible. This work demonstrates a new application for a side-hole NTD sampling. A commercial mixed polymer phase of polydimethylsiloxane (PDMS) and divinylbenzene polymer (DVB) SPME fiber was used for SPME extractions. Under optimized derivatization, extraction, and analysis conditions for both NTD-GC-MS and SPME-GC-MS techniques, automated sampling methods were developed for quantitation. Both methods demonstrate a successful approach to thiol determination and provide a quantitative linear response between <0.1 and 10 mg L(-1) (R(2) = 0.9996), with limits of detection (LOD) in the low micrograms per liter range for the investigated thiols. Addition methods using known spiked quantities of thiol analytes in ground garlic facilitated method validation. Carry-over was also negligible for both SPME and NTD under optimized conditions.Electrochemical gas sensors based on paper-supported room-temperature ionic liquids for improved analysis of acid vapours

Rosanna Toniolo, Nicolò Dossi, Andrea Pizzariello, Alice Casagrande, Gino BontempelliPMID: 23232956 DOI: 10.1007/s00216-012-6588-0